N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O2S2 and its molecular weight is 413.51. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-tubercular Agents
The compound has a similar structure to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . This suggests that the compound could potentially be used as an anti-tubercular agent.
Non-linear Optics
The compound’s structure suggests that it could be used in non-linear optics. Non-linear optical materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Antiviral Agents
The compound’s structure is similar to novel non-glutamate 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives, which showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus . This suggests that the compound could potentially be used as an antiviral agent.
Drug Development
The compound could be used in the development of new drugs. Its structure is similar to other compounds that have been used in the development of new drugs for various diseases .
Molecular Simulation
The compound could be used in molecular simulation studies. Its structure is similar to other compounds that have been used in molecular simulation studies to understand the arrangement of intercalated molecules within a layered structure .
Material Science
The compound could be used in material science. Its structure is similar to other compounds that have been used in the development of materials with non-linear optical properties .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it’s plausible that this compound may also target similar biochemical pathways or enzymes in Mycobacterium tuberculosis.
Mode of Action
Based on the structure and the known activities of similar compounds, it’s likely that this compound interacts with its targets throughhydrogen bonding and van der Waals interactions . These interactions may inhibit the function of the target enzymes or proteins, leading to the observed biological effects.
Biochemical Pathways
Similar compounds have been reported to exhibit anti-tubercular activity , suggesting that this compound may affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis.
Result of Action
Given the reported anti-tubercular activity of similar compounds , it’s plausible that this compound may inhibit the growth and replication of Mycobacterium tuberculosis, leading to a reduction in the bacterial load.
properties
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-4-ylmethylamino)butyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c25-17(21-13-14-7-9-20-10-8-14)4-2-12-28-18-6-5-16(23-24-18)22-19(26)15-3-1-11-27-15/h1,3,5-11H,2,4,12-13H2,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCVCDPOKORFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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